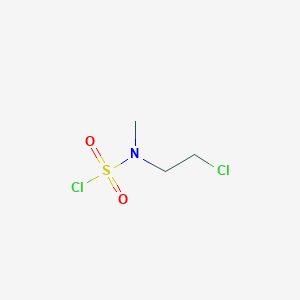

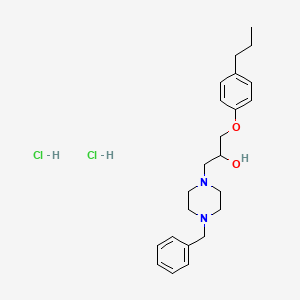

![molecular formula C20H18N2O3S B2506545 2-(3,4-二甲氧基苯基)-7-甲基-3H-色烯并[2,3-d]嘧啶-4(5H)-硫酮 CAS No. 866808-04-0](/img/structure/B2506545.png)

2-(3,4-二甲氧基苯基)-7-甲基-3H-色烯并[2,3-d]嘧啶-4(5H)-硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

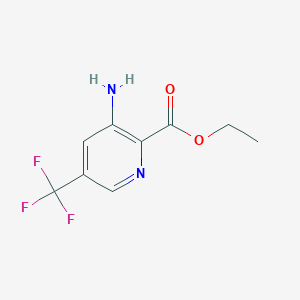

The compound "2-(3,4-dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione" is a derivative of the chromeno[2,3-d]pyrimidine family, which is a class of heterocyclic compounds that have garnered interest due to their potential biological activities and applications in medicinal chemistry. The chromeno[2,3-d]pyrimidine scaffold is a fused ring system that combines a benzopyran (chromene) ring with a pyrimidine ring, often leading to compounds with diverse pharmacological properties.

Synthesis Analysis

The synthesis of chromeno[2,3-d]pyrimidine derivatives can be achieved through various methods. One approach involves a one-pot, four-component reaction that includes salicylaldehydes, barbituric acid, diamines, and 1,1-bis(methylsulfanyl)-2-nitroethene, resulting in chromeno[2,3-d]pyrimidine-2,4-dione derivatives with a nitroketene-aminal moiety at C(5). This method offers advantages such as easy performance, good yields, and straightforward purification . Another synthesis route for related compounds uses a one-pot multicomponent condensation catalyzed by an eco-friendly ionic liquid under solvent-free conditions, which is noted for its operational simplicity and efficient utilization of reactants .

Molecular Structure Analysis

The molecular structure of chromeno[2,3-d]pyrimidine derivatives is typically confirmed using spectroscopic techniques such as infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, including both 1H- and 13C-NMR. X-ray crystallography can also be employed to determine the precise three-dimensional arrangement of atoms within the crystal lattice of the compound .

Chemical Reactions Analysis

Chromeno[2,3-d]pyrimidine derivatives can participate in various chemical reactions. For instance, a derivative bearing a thieno[2,3-d]pyrimidine moiety was prepared by reacting a pyrazol-5-amine with 3-acetyl-2H-chromen-2-one in the presence of a catalyst such as FeCl3-SiO2, yielding the product in good yield . Additionally, thiazolo[3,2-a]pyrimidines, which are structurally related, can be synthesized from 4-aryl-substituted 3,4-dihydropyrimidine(1H)-2-thiones through a reaction with methyl chloroacetate in boiling toluene .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromeno[2,3-d]pyrimidine derivatives are influenced by their molecular structure. These properties can be deduced from spectroscopic data and elemental analysis. The presence of substituents such as methyl groups or methoxy groups can affect the compound's solubility, melting point, and reactivity. The use of microwave-assisted synthesis has been reported to yield 4-imino-3,4-dihydro-1H-chromeno[2,3-d]pyrimidine-2(5H)-thiones, which suggests that these compounds can be synthesized efficiently, potentially altering their physical properties .

科学研究应用

催化和合成

研究表明,色烯并[2,3-d]嘧啶衍生物可以通过无催化剂、一锅、三组分合成方法有效合成。这些方法强调了环保性、优异的收率以及在没有催化剂或柱层析纯化的情况下在温和条件下合成具有药学意义的化合物的优点 (Brahmachari & Nayek, 2017)。此外,活性炭/MoO3 纳米复合材料已被用作绿色合成的有效催化剂,进一步强调了该化合物在开发具有抗病毒、抗菌和抗肿瘤特性的生物活性分子中的作用 (Sabet Mehr 等人,2020)。

传感应用

色烯并[2,3-d]嘧啶衍生物已证明对 Hg2+ 离子具有出色的敏感性,表明它们作为比色化学传感器的潜力。该应用对于环境监测和安全至关重要,为检测溶液中的有害离子提供了一种直接有效的方法 (Jamasbi 等人,2021)。

生物活性

新型色烯并[2,3-d]嘧啶衍生物的合成因其潜在的抗菌和抗结核活性而被广泛探索。这些化合物已针对各种细菌和真菌菌株进行了评估,显示出显着的活性,并突出了色烯并[2,3-d]嘧啶衍生物在医学中的治疗潜力 (Kamdar 等人,2011)。

作用机制

未来方向

属性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c1-11-4-6-15-13(8-11)9-14-19(25-15)21-18(22-20(14)26)12-5-7-16(23-2)17(10-12)24-3/h4-8,10H,9H2,1-3H3,(H,21,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZKXLKNIRZCJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

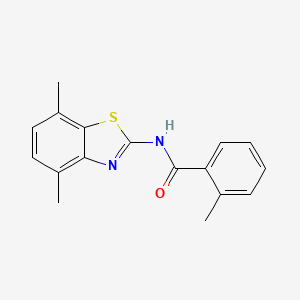

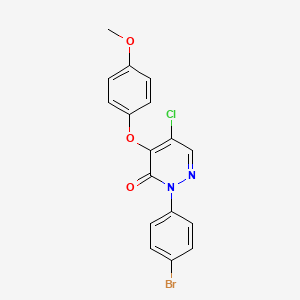

![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2506469.png)

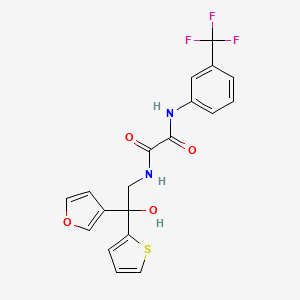

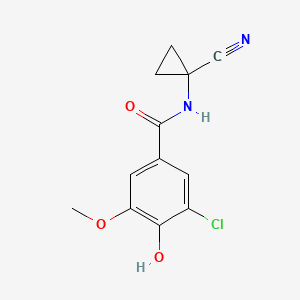

![4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one](/img/structure/B2506475.png)

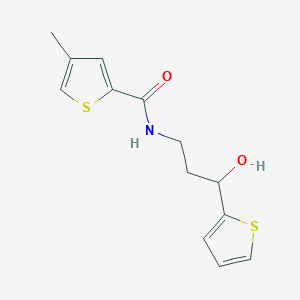

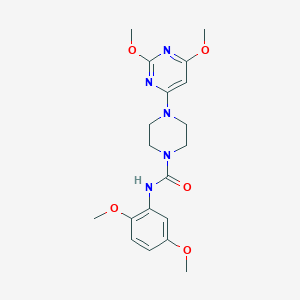

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506484.png)

![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B2506485.png)